molecular formula C₂₅H₂₈N₂O₉S B1146645 PIOGLITAZONE N-BETA-D-GLUCURONIDE CAS No. 1296832-75-1

PIOGLITAZONE N-BETA-D-GLUCURONIDE

Katalognummer: B1146645
CAS-Nummer: 1296832-75-1
Molekulargewicht: 532.56
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions: Pioglitazone N-beta-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents such as sodium borohydride .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action:

  • PPAR-γ Activation: Pioglitazone binds to PPAR-γ, leading to increased transcription of insulin-responsive genes involved in glucose and lipid metabolism. This mechanism improves insulin sensitivity without increasing insulin secretion from pancreatic beta cells .
  • Metabolism: Pioglitazone undergoes extensive hepatic metabolism, primarily through glucuronidation, resulting in the formation of pioglitazone N-beta-D-glucuronide. This metabolite is considered pharmacologically active and contributes to the drug's overall efficacy .

Diabetes Management

This compound plays a role in enhancing the therapeutic effects of pioglitazone in diabetic patients. Studies have shown that its combination with other antidiabetic agents, such as sodium-glucose cotransporter-2 inhibitors or glucagon-like peptide-1 receptor agonists, leads to improved glycemic control and weight loss .

Combination TherapyEffect on HbA1cWeight ChangeHeart Failure Risk
Pioglitazone + GLP-1RA-1% (95% CI -1.27, -0.74)-1.19 kg (95% CI -1.80, -0.58)Reduced risk
Pioglitazone + SGLT2 Inhibitor-0.48% (95% CI -0.67, -0.28)-2.3 kg (95% CI -2.72, -1.88)Reduced risk

Cancer Research

Recent studies indicate that pioglitazone may inhibit the proliferation and metastasis of various cancer types, including pancreatic cancer. Research demonstrated that pioglitazone treatment significantly reduced tumor growth and metastasis in xenograft models by modulating gene expression related to tumor progression .

Key Findings:

  • Inhibition of cyclooxygenase-2 (COX-2) expression.
  • Induction of carcinoembryonic antigen (CEA) expression.
  • Suppression of interleukin-8 (IL-8) mRNA levels.

Metabolic Pathway Studies

Research into the metabolic pathways of pioglitazone has identified novel routes involving N-glucuronidation, which contribute to its pharmacokinetics and dynamics in humans and animal models . Understanding these pathways is crucial for optimizing therapeutic strategies and predicting drug interactions.

Case Studies

Case Study 1: Efficacy in Type 2 Diabetes
A systematic review involving multiple studies highlighted that patients receiving pioglitazone showed significant improvements in glycemic control compared to those on monotherapy with other agents. The data pointed towards enhanced outcomes when pioglitazone was part of combination therapy regimens.

Case Study 2: Antitumor Activity
In a controlled study using pancreatic cancer cell lines, pioglitazone was shown to reduce tumor volume significantly compared to control groups. The study utilized both in vitro assays and in vivo xenograft models to validate the findings.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pioglitazone N-beta-D-glucuronide is unique in its specific structure and its role as a metabolite of pioglitazone. It is used primarily in research to study the metabolism and pharmacokinetics of pioglitazone .

Biologische Aktivität

Pioglitazone N-beta-D-glucuronide is a significant metabolite of pioglitazone, a thiazolidinedione used primarily in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Pioglitazone acts as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. The N-beta-D-glucuronide form retains some biological properties of pioglitazone, contributing to its insulin-sensitizing effects.

  • Insulin Sensitization : By activating PPARγ, pioglitazone enhances insulin sensitivity in adipose tissue, skeletal muscle, and liver, thereby improving glucose uptake and reducing hepatic glucose production .
  • Anti-inflammatory Effects : The metabolite exhibits anti-inflammatory properties, which may benefit patients with insulin resistance and related metabolic disorders.

Pharmacokinetics

The glucuronidation process increases the solubility of this compound, facilitating its elimination from the body. Following oral administration, peak serum concentrations are typically observed within 2 hours .

Clinical Studies and Findings

  • Glycemic Control : Clinical studies have demonstrated that pioglitazone significantly lowers plasma glucose levels and improves glycemic control in patients with type 2 diabetes. In a study involving over 4,700 subjects, treatment with pioglitazone resulted in substantial reductions in hemoglobin A1c (A1C) levels .
    Study GroupA1C Reduction (%)Fasting Plasma Glucose Reduction (mg/dL)
    Sulfonylurea + Pioglitazone (15 mg)0.8839.4
    Sulfonylurea + Pioglitazone (30 mg)1.2857.9
  • Impact on Lipid Profiles : Patients treated with pioglitazone showed mean decreases in triglycerides and increases in HDL cholesterol without significant changes in LDL cholesterol levels .
  • Beta-Cell Function : In animal models (db/db mice), pioglitazone treatment reversed markers of beta-cell de-differentiation and improved overall metabolic health by enhancing insulin production and reducing inflammatory markers .

Effect on Non-Alcoholic Steatohepatitis (NASH)

A study assessed the efficacy of pioglitazone in treating NASH among patients with type 2 diabetes. Among those treated with pioglitazone, 58% achieved primary outcomes related to liver histology improvement, indicating its potential role in managing liver-related complications associated with diabetes .

Q & A

Q. Basic: What are the standard protocols for synthesizing and characterizing Pioglitazone N-beta-D-glucuronide in preclinical research?

Methodological Answer:
Synthesis typically involves enzymatic glucuronidation using human UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9 or UGT2B7) under controlled pH and temperature. Post-reaction, purification is achieved via reverse-phase HPLC, followed by structural confirmation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Purity validation requires ≥95% chromatographic homogeneity (e.g., LC-UV at 254 nm) .

Q. Basic: Which analytical techniques are validated for quantifying this compound in biological samples?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., 13^{13}C-labeled analogs) is the gold standard. Method validation should follow FDA bioanalytical guidelines, including tests for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Matrix effects are minimized using protein precipitation with acetonitrile or solid-phase extraction .

Q. Advanced: How can researchers design studies to resolve contradictions in the metabolic stability of this compound across different in vitro models?

Methodological Answer:
Apply a systematic review framework (PRISMA guidelines) to assess heterogeneity in existing data. Key variables to compare:

  • Experimental conditions: Microsomal vs. hepatocyte models, pH, cofactor concentrations.
  • Analytical variability: Cross-validate assays using shared reference standards.
  • Statistical analysis: Use meta-regression to identify confounding factors (e.g., interspecies UGT expression differences) .

Q. Advanced: What strategies are effective for elucidating the role of UGT polymorphisms on this compound formation kinetics?

Methodological Answer:

Genotype-phenotype correlation studies: Screen human liver microsomes (HLMs) from donors with UGT1A93 or UGT2B72 polymorphisms.

Enzyme kinetics: Calculate KmK_m and VmaxV_{max} using Michaelis-Menten models. Compare wild-type vs. variant isoforms.

In silico modeling: Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity changes due to mutations. Validate findings with site-directed mutagenesis .

Q. Basic: How should researchers address interspecies variability when extrapolating this compound pharmacokinetics from rodents to humans?

Methodological Answer:

  • Allometric scaling: Apply a 0.75 exponent to body weight-adjusted clearance rates.
  • In vitro-in vivo extrapolation (IVIVE): Normalize hepatic clearance using species-specific UGT activity data from HLMs and rodent liver S9 fractions.
  • PBPK modeling: Incorporate tissue partition coefficients and blood-to-plasma ratios into software (e.g., GastroPlus) to simulate human exposure .

Q. Advanced: What experimental designs are optimal for assessing the pharmacological activity of this compound in disease models?

Methodological Answer:
Use a PICOT framework :

  • Population: Hyperinsulinemic rodent models (e.g., fructose-induced insulin resistance).
  • Intervention: Oral/intravenous administration of this compound (dose range: 1–10 mg/kg).
  • Comparison: Parent drug (Pioglitazone) and vehicle controls.
  • Outcome: Insulin sensitivity (HOMA-IR), vascular reactivity (myography), and metabolite plasma levels.
  • Time: Acute (24 hr) vs. chronic (4-week) exposure .

Q. Advanced: How can researchers mitigate batch-to-batch variability in synthesized this compound for reproducible studies?

Methodological Answer:

  • Quality-by-Design (QbD): Optimize synthesis parameters (enzyme lot, temperature) via factorial design experiments.
  • Stability testing: Assess degradation under storage conditions (-80°C vs. 4°C) using accelerated stability protocols (ICH Q1A).
  • Inter-laboratory validation: Share batches with collaborating labs for cross-validation using harmonized LC-MS/MS methods .

Q. Basic: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Waste disposal: Segregate chemical waste in labeled containers for incineration by certified facilities.
  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Emergency procedures: Maintain SDS sheets and antidote protocols (e.g., activated charcoal for accidental ingestion) .

Q. Advanced: How can computational approaches enhance the study of this compound’s interaction with PPAR-γ receptors?

Methodological Answer:

  • Molecular dynamics simulations: Simulate ligand-receptor binding using GROMACS or AMBER.
  • Free energy calculations: Apply MM-PBSA to estimate binding affinity changes upon glucuronidation.
  • Transcriptomic analysis: Use RNA-seq to compare PPAR-γ target gene expression in cells treated with Pioglitazone vs. its glucuronide .

Q. Advanced: What meta-analysis strategies are recommended for reconciling conflicting data on this compound’s role in diabetic nephropathy?

Methodological Answer:

Data extraction: Collect outcomes (e.g., albuminuria, glomerular filtration rate) from published studies.

Risk of bias assessment: Use ROBINS-I tool to evaluate confounding factors (e.g., dosing variability).

Statistical synthesis: Perform random-effects modeling (RevMan software) to account for heterogeneity. Sensitivity analyses exclude outlier studies .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBSAEQQNCGUFV-ABCFDMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858315
Record name 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296832-75-1
Record name 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.